molecular formula C18H34O6Si2 B8037892 1,3-Bis(trimethoxysilylpropyl)benzene CAS No. 1356113-25-1

1,3-Bis(trimethoxysilylpropyl)benzene

Cat. No.: B8037892
CAS No.: 1356113-25-1
M. Wt: 402.6 g/mol
InChI Key: QBJCTMPFQNLSMC-UHFFFAOYSA-N
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Description

1,3-Bis(trimethoxysilylpropyl)benzene is an organosilane compound with the molecular formula C18H34O6Si2. It is characterized by the presence of two trimethoxysilylpropyl groups attached to a benzene ring. This compound is widely used in the synthesis of advanced materials, particularly in the field of nanotechnology and materials science, due to its ability to form stable siloxane bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trimethoxysilylpropyl)benzene can be synthesized through the hydrosilylation reaction of allyltrimethoxysilane with 1,3-divinylbenzene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silyl groups to the vinyl groups on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trimethoxysilylpropyl)benzene undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Functionalization: The benzene ring can be functionalized through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.

    Condensation: Often facilitated by heating or the use of a catalyst such as tetramethylammonium hydroxide.

    Functionalization: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Siloxane Networks: Formed through the condensation of silanol groups.

    Functionalized Benzene Derivatives: Resulting from electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 1,3-bis(trimethoxysilylpropyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups to form siloxane bonds These reactions lead to the formation of stable siloxane networks, which are crucial for its applications in material science and nanotechnology

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(trimethoxysilyl)ethane
  • 1,4-Bis(triethoxysilyl)benzene
  • 3-(Trimethoxysilyl)propyl methacrylate

Comparison

1,3-Bis(trimethoxysilylpropyl)benzene is unique due to the presence of two trimethoxysilylpropyl groups attached to a benzene ring, which provides it with distinct properties such as enhanced stability and the ability to form highly ordered mesoporous structures. In comparison, 1,2-bis(trimethoxysilyl)ethane and 1,4-bis(triethoxysilyl)benzene have different structural configurations that affect their reactivity and the types of materials they can form. 3-(Trimethoxysilyl)propyl methacrylate, on the other hand, is commonly used in polymer chemistry and has different applications compared to this compound .

Properties

IUPAC Name

trimethoxy-[1-[3-(1-trimethoxysilylpropyl)phenyl]propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-9-17(25(19-3,20-4)21-5)15-12-11-13-16(14-15)18(10-2)26(22-6,23-7)24-8/h11-14,17-18H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJCTMPFQNLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(CC)[Si](OC)(OC)OC)[Si](OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271981
Record name 1,3-Bis[1-(trimethoxysilyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356113-25-1
Record name 1,3-Bis[1-(trimethoxysilyl)propyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356113-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[1-(trimethoxysilyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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